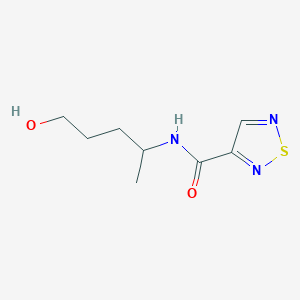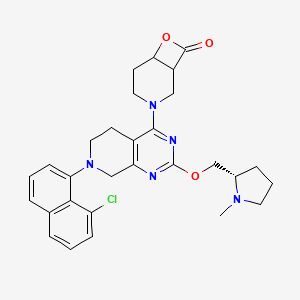
G12S inhibitor-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
G12Si-2 is a compound that has garnered significant interest in the field of targeted cancer therapy. It is an analog of G12Si-1 and is known for its ability to selectively acylate the mutant serine of KRAS-G12S, a mutation commonly found in various cancers . This compound has shown promise in inhibiting the activity of KRAS-G12S while sparing the wild-type KRAS, making it a valuable tool in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of G12Si-2 involves the incorporation of a β-lactone group, which is crucial for its selective activityThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for G12Si-2 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions: G12Si-2 primarily undergoes acylation reactions, where it covalently modifies the mutant serine of KRAS-G12S . This selective acylation is a key feature that distinguishes it from other compounds.
Common Reagents and Conditions: The acylation reactions involving G12Si-2 typically require the presence of organic solvents, such as dimethyl sulfoxide (DMSO), and catalysts to facilitate the reaction. The conditions are carefully controlled to ensure the selective modification of the mutant serine without affecting the wild-type KRAS .
Major Products Formed: The major product formed from the reaction of G12Si-2 with KRAS-G12S is a covalently modified KRAS protein. This modification leads to the inhibition of KRAS activity, thereby reducing the downstream signaling pathways that promote cancer cell proliferation .
Wissenschaftliche Forschungsanwendungen
G12Si-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the selective acylation of proteins. In biology and medicine, G12Si-2 is used to investigate the role of KRAS mutations in cancer and to develop targeted therapies for KRAS-mutant cancers . Its ability to selectively inhibit KRAS-G12S makes it a promising candidate for precision cancer therapy .
Wirkmechanismus
The mechanism of action of G12Si-2 involves the selective acylation of the mutant serine of KRAS-G12S. This covalent modification reduces the content of KRAS-GTP and significantly inhibits the level of phosphorylated ERK in cells . By targeting the KRAS-G12S mutation, G12Si-2 disrupts the downstream signaling pathways that drive cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to G12Si-2 include G12Si-1, sotorasib, and adagrasib. These compounds also target KRAS mutations but differ in their specific mechanisms and selectivity .
Uniqueness of G12Si-2: What sets G12Si-2 apart from other similar compounds is its selective acylation of the mutant serine of KRAS-G12S. This selectivity allows it to inhibit the activity of KRAS-G12S while sparing the wild-type KRAS, making it a unique and valuable tool in cancer research .
Eigenschaften
Molekularformel |
C29H32ClN5O3 |
|---|---|
Molekulargewicht |
534.0 g/mol |
IUPAC-Name |
3-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-7-oxa-3-azabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C29H32ClN5O3/c1-33-12-4-7-19(33)17-37-29-31-23-16-34(24-9-3-6-18-5-2-8-22(30)26(18)24)13-10-20(23)27(32-29)35-14-11-25-21(15-35)28(36)38-25/h2-3,5-6,8-9,19,21,25H,4,7,10-17H2,1H3/t19-,21?,25?/m0/s1 |
InChI-Schlüssel |
WZOPQROQHGFEHA-LGQZFRORSA-N |
Isomerische SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)C(=O)O7 |
Kanonische SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)C(=O)O7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


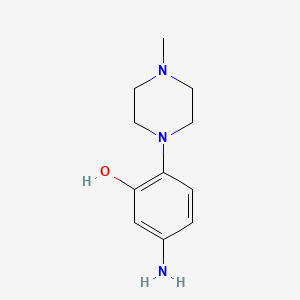
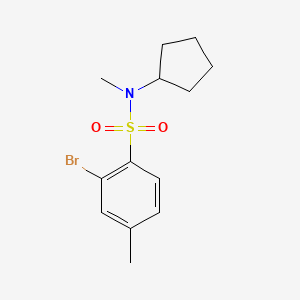
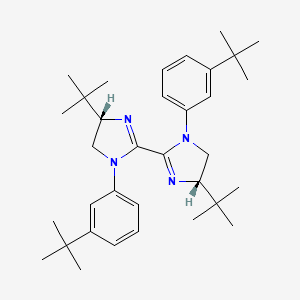
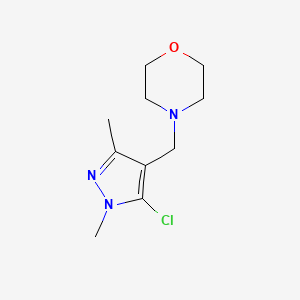
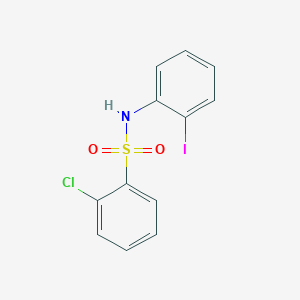
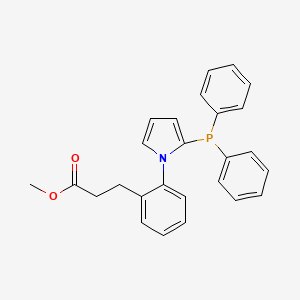
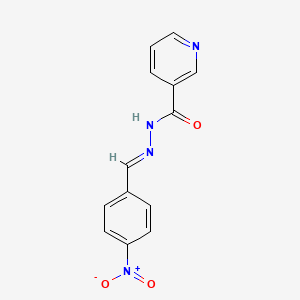
![4-propan-2-yl-5-sulfanylidene-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraen-3-one](/img/structure/B14915529.png)
![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)
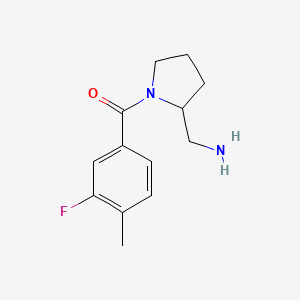

![(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B14915563.png)
